![molecular formula C17H17FN6O2 B2760019 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251576-33-6](/img/structure/B2760019.png)
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide is a member of the imidazole and pyrimidine class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H18F N5O2
- Molecular Weight : 327.44 g/mol
- CAS Number : 1172755-94-0
The biological activity of this compound primarily involves its interaction with various protein kinases, which are crucial for regulating cellular functions such as proliferation, differentiation, and apoptosis. Specifically, this compound has been studied for its potential as a kinase inhibitor , targeting pathways involved in cancer progression and inflammation:
- Kinase Inhibition : It has shown promising results as a multikinase inhibitor, particularly against CDK4/CYCLIN D1 and Aurora-A kinase, which are implicated in cell cycle regulation and tumor growth .
- Antitumor Activity : The compound exhibited significant antitumor effects in vitro, particularly against specific cancer cell lines, suggesting its potential utility in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent pharmacological studies:
Case Studies
- Case Study 1 : In a study involving MCF-7 cells, the compound showed a synergistic effect when combined with doxorubicin, enhancing cytotoxicity and inducing apoptosis more effectively than either agent alone .
- Case Study 2 : Another investigation revealed that the compound significantly inhibited the proliferation of A549 cells through the downregulation of cyclin D1 expression, indicating its role in cell cycle arrest .
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data across different biological systems.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it modulates protein kinase activity, which is crucial for cell proliferation and survival. For instance, it has been reported to affect pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes within the cells . This makes it a potential candidate for treating bacterial infections.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For example, it targets protein kinases that play a critical role in signaling pathways associated with cancer cell survival . This specificity can lead to fewer side effects compared to traditional chemotherapy agents.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study 1: Anticancer Efficacy
A study involving various human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) in breast and colon cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptotic markers . -
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. Q1. What synthetic methodologies are recommended for constructing the imidazole-pyrimidine core of this compound?
Answer: The imidazole-pyrimidine scaffold can be synthesized via multi-step reactions:
Heterocyclic condensation : Use a Pd-catalyzed cross-coupling reaction to link the pyrimidine and imidazole moieties. Evidence from analogous pyrazolo[3,4-d]pyrimidine syntheses suggests Suzuki-Miyaura coupling for aryl-aryl bond formation .
Carboxamide formation : React the intermediate carboxylic acid with 3-fluoro-4-methoxyaniline using EDCI/HOBt coupling agents under inert conditions .
Purification : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/ACN) is critical .
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: Orthogonal analytical techniques are required:
NMR : Compare 1H- and 13C-NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Pay attention to aromatic protons (δ 7.2–8.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .
Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the exact mass (calc. for C₁₇H₁₈FN₅O₂: 351.14 g/mol ± 2 ppm) .
X-ray Crystallography : For unambiguous confirmation, use the CCP4 suite to solve crystal structures if single crystals are obtained (e.g., via slow evaporation in DMSO/EtOH) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer: Focus on systematic substitution:
Pyrimidine modifications : Replace dimethylamino with isopropylamino or methylthio groups to assess steric/electronic effects on target binding .
Phenyl ring variations : Introduce halogens (Cl, Br) at the 3-fluoro-4-methoxy phenyl group to evaluate hydrophobic interactions.
Assay design : Use in vitro kinase inhibition assays (e.g., ATP competition) and compare IC₅₀ values. For example, analogs with bulkier substituents may show reduced potency due to steric hindrance .
Q. Q4. How should contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?
Answer: Contradictions often arise from assay conditions or compound stability:
Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., 32P-ATP) and fluorescence-based (e.g., ADP-Glo™) methods .
Stability testing : Perform LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation. If the compound degrades >10% in 24h, use fresh stocks or stabilize with DMSO .
Statistical rigor : Apply Design of Experiments (DoE) to optimize assay parameters (e.g., pH, incubation time) and reduce variability .
Q. Q5. What computational strategies are effective for predicting binding modes with kinase targets?
Answer:
Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Prioritize hydrogen bonds between the carboxamide and kinase hinge region (e.g., Glu91 in PKA) .
Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-protein complex. Monitor RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in pyrimidine) for virtual screening of derivatives .
Q. Q6. How can metabolic stability be improved without compromising target affinity?
Answer:
Block metabolic hotspots : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
Prodrug approach : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced permeability, with enzymatic cleavage in target tissues .
In vitro microsomal assays : Compare intrinsic clearance (Clₐₚₚ) of analogs in human liver microsomes (HLM). Aim for Clₐₚₚ < 15 µL/min/mg .
Eigenschaften
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-23(2)15-7-16(20-9-19-15)24-8-13(21-10-24)17(25)22-11-4-5-14(26-3)12(18)6-11/h4-10H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCMYCJHLSRWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.